![molecular formula C8H11ClN4O B1371990 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride CAS No. 1193389-09-1](/img/structure/B1371990.png)
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Overview
Description
The compound “2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride” is a derivative of the [1,2,4]triazolo[4,3-a]pyridin-3-one class . It’s an intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives involves aromatic nucleophilic substitution . A one-pot synthesis method has been developed, which involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives undergo various chemical reactions. For example, they can react with different amines and triazole-2-thiol to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined experimentally .Scientific Research Applications
Antiviral Activity
Triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral activity. For example, they have been tested against Herpes simplex virus with some showing promising results . While specific data on 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is not available, related compounds in this class have demonstrated the ability to inhibit viral replication.
Antimicrobial and Antibacterial Activity
These derivatives also exhibit antimicrobial and antibacterial properties. Synthesis of novel triazolo[4,3-a]pyrazine derivatives has shown appreciable yields and characterized antibacterial activity . This suggests that our compound of interest may also be useful in developing new antibacterial agents.
Neuroprotective Effects
Some [1,2,4]triazolo[4,3-a]pyridines have shown neuroprotective activities . They could potentially be applied in the treatment or management of neurodegenerative diseases by protecting neuronal cells from damage.
Herbicidal Properties
The triazolopyridine ring is present in drugs that have herbicidal activities . This implies that 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride could be explored for use in agricultural chemicals to control weeds.
Enzyme Inhibition
These compounds have been identified as enzyme inhibitors , which means they could be used in research to study enzyme functions or potentially as drugs to treat diseases by inhibiting specific enzymes.
Antifungal Activity
Similar to their antibacterial properties, these derivatives can also possess antifungal activities , suggesting a possible application in treating fungal infections.
Anticancer Properties
The review article mentions diverse pharmacological activities including anticancer properties . This indicates a potential for research into cancer treatment options using this compound.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Mode of Action
It’s worth noting that triazole-containing compounds often interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial and antiviral effects .
properties
IUPAC Name |
2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12;/h1-3,5H,4,6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMURBNHUJIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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